ferrocin B
CAS No.: 114562-40-2
Cat. No.: VC0220628
Molecular Formula: C10H14O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114562-40-2 |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
Ferrocin B is a complex iron-containing cyclodepsipeptide with a molecular formula of C51H84FeN13O19 or C51H82FeN13O20 (variations exist in different databases). The compound has a molecular weight of 1239.1 g/mol or 1253.13 g/mol depending on the source. Its CAS registry number is 114562-40-2 .
The IUPAC name for ferrocin B is iron(3+);(Z)-N-[(12S,18S,21R,30S)-6,15,27-tris[3-[acetyl(oxido)amino]propyl]-12,18-bis(hydroxymethyl)-2,5,8,11,17,20,23,26,29-nonaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide .
The structure includes a ferric ion (Fe3+) complexed with three hydroxamate moieties forming an octahedral iron complex . This structural arrangement is critical for its biological activity and stability.
Table 1: Chemical Properties of Ferrocin B
Discovery and Isolation
Original Identification
Ferrocins, including ferrocin B, were first isolated from the culture filtrate of Pseudomonas fluorescens YK-310 . The initial discovery came during a screening program for new antipseudomonal antibiotics using strain NS as the test organism . These compounds were initially called TAN-866 before being renamed as ferrocins .
Isolation Process
The isolation process involved multiple steps of purification:
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Butanol extraction of the culture filtrate
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Column chromatography using adsorption resin
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Silica gel chromatography
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Preparative reverse-phase High-Performance Liquid Chromatography (HPLC)
The structures were subsequently elucidated using spectroscopic and degradative methods . Structural analysis revealed that ferrocins contain three hydroxamate moieties per ferric ion, which forms an octahedral iron complex .
Biological Activity and Mechanism of Action
Antibacterial Properties
Ferrocin B exhibits strong antibacterial activity primarily against Gram-negative bacteria, with particularly potent inhibitory effects on Pseudomonas aeruginosa . Although ferrocins showed similar antibacterial activity against both Escherichia coli and Pseudomonas aeruginosa on standard assay media in vitro, they demonstrated selective therapeutic effects against Pseudomonas aeruginosa in experimentally infected mice .
Table 2: Biological Activity of Ferrocin B
Comparative Analysis with Related Compounds
Relationship to Other Ferrocins
Ferrocin B is one of a family of related compounds (ferrocins A, B, C, and D) all produced by Pseudomonas fluorescens YK-310 . These compounds share similar structural features as iron-containing cyclic decapeptides .
Context Within Iron-Containing Antibiotics
Iron-containing antibiotics represent an important class of antimicrobial compounds. While the search results don't provide direct comparisons between ferrocin B and other iron-containing peptide antibiotics, it's worth noting that compounds like ferrocene and its derivatives have been extensively studied for their antimicrobial properties .
Based on their structural features, ferrocins appear to be distinct from ferrocene-based compounds, as ferrocins are peptide-based with iron coordinated by hydroxamate groups , while ferrocene features an iron atom sandwiched between two cyclopentadienyl rings .
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